molecular formula C10H6BrF2NO2 B1459866 Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate CAS No. 1805481-40-6

Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate

Cat. No.: B1459866
CAS No.: 1805481-40-6
M. Wt: 290.06 g/mol
InChI Key: IPIGVSQDRDRXSA-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is a chemical compound belonging to the class of benzoates. It is characterized by its white crystalline powder form and is commonly used in medical, environmental, and industrial research. The molecular formula of this compound is C10H6BrF2NO2, and it has a molecular weight of 290.06 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate typically involves the reaction of 5-bromo-2-cyano-3-(difluoromethyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The difluoromethyl group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products Formed

    Substitution: Formation of various substituted benzoates.

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is versatile and finds applications in various fields:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The cyano group can interact with nucleophilic sites, while the difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-cyano-3-(difluoromethyl)benzoate
  • Methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate
  • Methyl 5-chloro-3-cyano-2-(difluoromethyl)benzoate

Uniqueness

Methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. The presence of both bromine and difluoromethyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

methyl 5-bromo-3-cyano-2-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)7-3-6(11)2-5(4-14)8(7)9(12)13/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIGVSQDRDRXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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